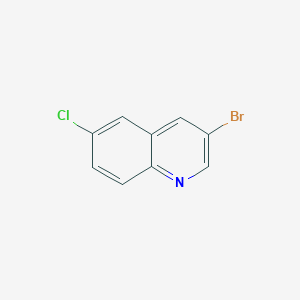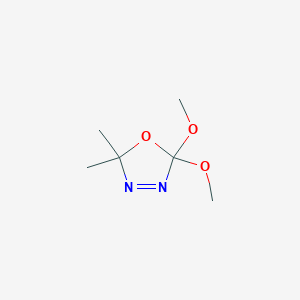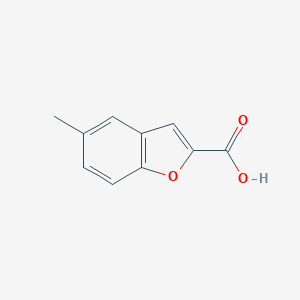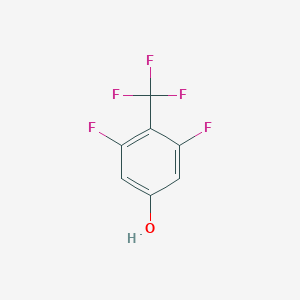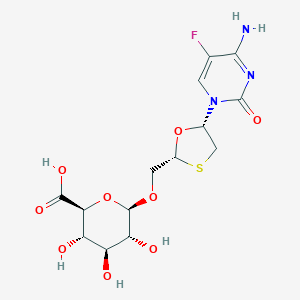
1-Chloro-2-cyclopropylbenzene
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reaction Studies
Ring-Opening Reactions : 1-Chloro-2-cyclopropylbenzene undergoes ring-opening reactions, such as the 1,3-dichlorination of donor-acceptor cyclopropanes using iodobenzene dichloride, leading to products with chlorine atoms adjacent to donor and acceptor groups (Garve et al., 2014).
Formation of Aldehydes and Acids : Chloromethylation of cyclopropylbenzene, including this compound, can result in the formation of o- and p-cyclopropylbenzaldehydes, which can be further oxidized to form corresponding benzoic acids (Harnden et al., 1968).
Radical Chlorination and Ring Opening : The radical chlorination of cyclopropylbenzene, including the 1-chloro-2-cyclopropyl variant, can lead to hydrogen atom abstraction and ring opening. This process is influenced by factors such as the presence of acids and polar solvents, suggesting a mechanism involving radical cation formation (Trukhin et al., 2003).
Catalytic Applications : Certain chloroaromatic compounds, such as 2-chloro-1,4-dimethoxybenzene, are identified as superior catalytic cofactors in oxidation reactions, like that of anisyl alcohol by lignin peroxidase. This implies potential catalytic roles for similar chloroaromatic compounds, including this compound (Teunissen & Field, 1998).
Synthesis of Heterocycles : this compound derivatives can be involved in the construction of spirocyclopropane anellated heterocycles, which are of interest in various synthetic applications (Meijere et al., 1989).
Alkylation Studies : The molecule participates in reactions like the Friedel–Crafts alkylation of benzene with chloropropanes, providing insights into reaction mechanisms and product formation in organic synthesis (Lee & Woodcock, 1970).
Substituent Effects on NMR Shifts : The effects of substituents on NMR chemical shifts have been studied in compounds like p-substituted (cis- and trans-2-chlorocyclopropyl)benzenes, providing valuable information for the analysis of chlorocyclopropylbenzenes in NMR spectroscopy (Kusuyama et al., 1990).
Étard Reaction Studies : In the Étard oxidation, this compound may form products like benzaldehyde and various ketones, contributing to the understanding of oxidation mechanisms in organic chemistry (Renţea et al., 1966).
Mechanism of Action
Target of Action
The primary targets of 1-Chloro-2-cyclopropylbenzene are currently unknown
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe the exact mode of action of this compound . .
Pharmacokinetics
Based on its chemical structure, we can infer that it is likely lipophilic (logp = 387 ), which could influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Given its chemical structure, it may have the potential to interact with various cellular components, but specific effects would depend on the exact nature of these interactions.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its physical properties such as boiling point (195.2±19.0 °C ) and vapor pressure (0.6±0.4 mmHg at 25°C ) suggest that it may be relatively stable under normal environmental conditions.
properties
IUPAC Name |
1-chloro-2-cyclopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJODTBPLWDEHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481361 | |
| Record name | 1-CHLORO-2-CYCLOPROPYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10292-67-8 | |
| Record name | 1-Chloro-2-cyclopropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10292-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-CHLORO-2-CYCLOPROPYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




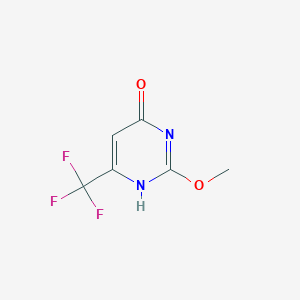
![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)
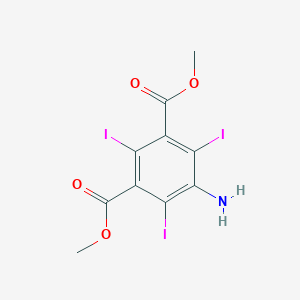
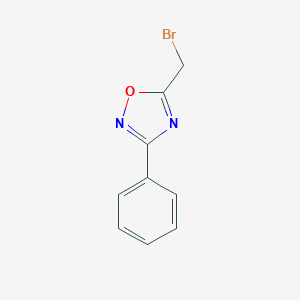
![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)
